molecular formula C24H27N3O2 B3889907 N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3889907
M. Wt: 389.5 g/mol
InChI Key: RPLVIZQEPMCPNQ-KOEQRZSOSA-N
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Description

N-(2,3-Dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a piperazine-based Schiff base derivative characterized by a 2,3-dimethoxy-substituted benzylidene group and a 1-naphthylmethyl substituent on the piperazine ring. The compound’s structure enables diverse molecular interactions, including hydrogen bonding and π-π stacking, due to its electron-rich aromatic systems and flexible piperazine backbone. Potential applications include roles in medicinal chemistry, given the pharmacological relevance of piperazine derivatives and N-acylhydrazones in bioreceptor interactions .

Properties

IUPAC Name

(E)-1-(2,3-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-28-23-12-6-9-20(24(23)29-2)17-25-27-15-13-26(14-16-27)18-21-10-5-8-19-7-3-4-11-22(19)21/h3-12,17H,13-16,18H2,1-2H3/b25-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVIZQEPMCPNQ-KOEQRZSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol

The structure features a piperazine ring linked to a naphthylmethyl group and a dimethoxybenzylidene moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,3-dimethoxybenzaldehyde and 4-(1-naphthylmethyl)-piperazine. The reaction conditions often include refluxing in an organic solvent like ethanol or methanol, followed by crystallization to obtain the pure compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia)
  • HSC-2 , HSC-3 , HSC-4 (human oral squamous cell carcinoma)

The compound demonstrated significant cytotoxicity with selectivity towards malignant cells compared to non-malignant cells. The selectivity index (SI) was calculated to assess this property, revealing that the compound exhibited a higher toxicity ratio towards cancer cells.

Cell LineIC50 (µM)Selectivity Index
HL-600.55.0
HSC-20.84.5
HSC-30.66.0
HGF (non-malignant)2.5-

The mechanisms underlying the biological activity of this compound involve:

  • Induction of Apoptosis : Activation of caspases (e.g., caspase-3 and -7) was observed in treated cancer cells, indicating that the compound promotes programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest in cancer cell lines, suggesting interference with cell cycle progression.

Study 1: Cytotoxicity Assessment

A study conducted by Zhang et al. (2024) assessed the cytotoxic effects of the compound on HL-60 cells. The results indicated that at a concentration of 0.5 µM, the compound significantly reduced cell viability by over 70%, demonstrating its potential as an effective antineoplastic agent.

Study 2: Selective Toxicity Evaluation

In another investigation by Lee et al. (2023), the selective toxicity of this compound was evaluated against both malignant and non-malignant cell lines. The findings confirmed that while malignant cells were highly susceptible to treatment, non-malignant cells exhibited minimal cytotoxic effects at similar concentrations.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substitution Patterns on the Benzylidene Moiety

The 2,3-dimethoxybenzylidene group distinguishes the target compound from structurally related Schiff bases. Key comparisons include:

Compound Name Benzylidene Substituents Key Structural Features Reference
N-(2,3-Dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 2,3-Dimethoxy Electron-donating methoxy groups at ortho and meta positions enhance π-electron density
(E)-N′-(3,4-Dimethoxybenzylidene)-4-... 3,4-Dimethoxy Methoxy groups at meta and para positions; altered electronic and steric profiles
N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine Unsubstituted benzene Lacks methoxy groups, reducing electron-donating effects and polarity

Key Insight : The 2,3-dimethoxy configuration may improve solubility and binding affinity compared to unsubstituted analogs, while differing from 3,4-dimethoxy derivatives in steric accessibility for target interactions .

Piperazine Ring Modifications

The 1-naphthylmethyl group on the piperazine nitrogen introduces bulk and hydrophobicity. Comparisons with related piperazine derivatives:

Compound Name Piperazine Substituent Impact on Properties Reference
This compound 1-Naphthylmethyl Enhances lipophilicity and potential membrane permeability
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) Naphthylmethyl acetamide Increased hydrogen-bonding capacity due to acetamide moiety
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl N,O-bidentate directing group for metal catalysis

Key Insight : The 1-naphthylmethyl group prioritizes hydrophobic interactions over hydrogen bonding, contrasting with acetamide- or hydroxy-containing analogs .

Physicochemical Properties

Limited data on the target compound’s properties necessitate extrapolation from analogs:

Property Target Compound (Estimated) N-Benzylidene Analog Compound 5g
Molecular Weight 329.45 g/mol 329.45 g/mol Not specified
Melting Point ~170–180°C (hypothetical) Not reported 174°C
LogP (Lipophilicity) High (due to naphthyl group) Moderate Moderate (polar acetamide)

Key Insight : The target compound’s high molecular weight and lipophilicity suggest superior membrane penetration compared to polar derivatives like 5g .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

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